2-(苯甲氧基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

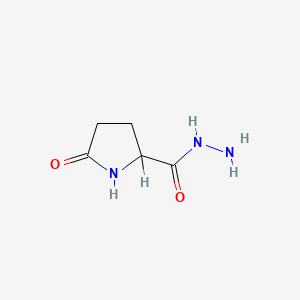

2-(benzyloxy)propanamide is an organic compound with the molecular weight of 179.22 g/mol . It is also known by its IUPAC name, 2-(benzyloxy)propanamide . The compound is typically in the form of a powder .

Synthesis Analysis

The synthesis of 2-(benzyloxy)propanamide involves a radical condensation reaction where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides . This transformation is performed with potassium tert-butoxide as the only additive . Another method involves the in situ methylation of 2-benzyloxy pyridine .Molecular Structure Analysis

The molecular structure of 2-(benzyloxy)propanamide consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H13NO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) .Chemical Reactions Analysis

As an amide, 2-(benzyloxy)propanamide can participate in various organic processes to form other useful compounds for synthesis . For instance, it can undergo a Hoffman rearrangement to produce ethylamine gas .Physical And Chemical Properties Analysis

2-(benzyloxy)propanamide is a powder with a melting point of 101-106°C .科学研究应用

Chemical Synthesis

2-(benzyloxy)propanamide is used in chemical synthesis . It’s a compound with a molecular weight of 179.22 and a melting point between 101-106°C . It’s typically stored at room temperature and comes in a physical form of powder .

[1,2]-Wittig Rearrangement

The compound has been studied in the context of the [1,2]-Wittig Rearrangement . This rearrangement is a chemical reaction where a substituent on a molecule is moved from one atom to another. In the case of 2-(benzyloxy)propanamide, it was found that the rearrangement process was not as favorable as other reactions .

3. Synthesis of Benzyl Ethers and Esters 2-(benzyloxy)propanamide has been used as a reagent for the synthesis of benzyl ethers and esters . This makes it a valuable tool in organic chemistry, where benzyl ethers and esters are commonly used as intermediates in the synthesis of more complex molecules .

Studies on Oxazoline Chemistry

The compound has been used in studies on oxazoline chemistry . Oxazolines are a type of heterocyclic compound, which are compounds that contain atoms of at least two different elements as members of its rings .

Studies on Base-Induced Wittig Rearrangement

Further studies on the base-induced Wittig rearrangement of 2-(benzyloxy)aryloxazolines have revealed its limitations . Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Studies on Direct Cyclisation

The compound has been used in studies on direct cyclisation . Cyclisation is a process where a molecule forms a cycle (ring) of atoms. In the case of 2-(benzyloxy)propanamide, it was found that cyclisation of the α-branched benzhydryl ether occurred to give the 3-iminodihydrobenzofuran .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzyloxy)propanamide involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyl chloroacetate, which is then reacted with 2-amino-propanoic acid to form the final product.", "Starting Materials": [ "Benzyl alcohol", "Chloroacetyl chloride", "2-amino-propanoic acid" ], "Reaction": [ "Step 1: Benzyl alcohol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form benzyl chloroacetate.", "Step 2: The benzyl chloroacetate is then reacted with 2-amino-propanoic acid in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)propanamide.", "Step 3: The product is then purified using techniques such as recrystallization or column chromatography." ] } | |

CAS 编号 |

66183-20-8 |

分子式 |

C10H13NO2 |

分子量 |

179.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。